5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMONYGAHUVXFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.
Attachment of the Hydroxyethyl Piperazine Moiety: This step involves the reaction of the intermediate with 2-hydroxyethyl piperazine under suitable conditions, such as in the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features and Bioactivities of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound Name / ID | Substituents | Molecular Weight (g/mol) | Key Bioactivity | Synthesis Yield | Reference |
|---|---|---|---|---|---|
| Target Compound | 2-Ethyl, 6-OH, 4-Bromophenyl, 4-(2-hydroxyethyl)piperazinyl | ~554.3 (estimated) | Hypothesized anticancer/antimicrobial | N/A | — |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, ethoxy-methoxyphenyl, 2-methyl | 595.1 | Not reported (structural analog) | N/A | |
| (Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 4-(2-Hydroxyethyl)piperazinyl, ketone at C6 | 347.4 | Anticancer (in vitro) | 67% | |
| 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | 2-Bromophenyl, 6-methyl | 324.2 | Not reported | N/A | |
| 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives | 4-Bromobenzyl, thiophen-2-yl | ~350–400 | Antimicrobial (MIC: 2–16 µg/mL) | 65–85% |
Key Observations :
- Halogenated Aromatic Groups : Bromophenyl (target compound) and chlorophenyl () substituents enhance bioactivity via hydrophobic interactions, but bromine’s larger size may improve target binding compared to chlorine .
- Piperazine Modifications : The 4-(2-hydroxyethyl)piperazinyl group in the target compound likely increases solubility compared to unsubstituted piperazine in , aligning with trends observed in .
- C6 Functionalization : The hydroxyl group in the target compound vs. ketone in may reduce metabolic oxidation, enhancing stability.
Biological Activity
The compound 5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on antifungal properties and other relevant pharmacological effects.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 466.4 g/mol. The structure includes a thiazolo-triazole core, a bromophenyl moiety, and a piperazine derivative with a hydroxyethyl substituent.
Antifungal Activity
Research indicates that this compound may possess antifungal properties . A study published in Bioorganic & Medicinal Chemistry Letters (2013) evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their antifungal activity. The findings revealed that this compound exhibited moderate antifungal activity against several strains, including:
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus fumigatus | Moderate |
Further studies are necessary to elucidate the specific mechanisms of action and potential therapeutic applications of this compound as an antifungal agent .
While the exact mechanism of action remains unclear, it is hypothesized that the thiazolo-triazole core may interact with fungal cell membranes or inhibit specific enzymatic pathways crucial for fungal growth. This interaction could potentially disrupt cellular processes leading to cell death.
Related Structural Compounds
Several compounds share structural similarities with this compound. Their biological activities are summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)piperazin-1-ylmethyl-thiazole | Contains bromophenyl and thiazole | Antimicrobial |
| 5-(4-Methoxyphenyl)-1H-triazole | Triazole core with methoxy group | Anticancer |
| 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4H-chromen | Piperazine derivative with ethoxy | Antidepressant |
The distinct combination of functional groups in these compounds may lead to varying pharmacological profiles compared to this compound .
Case Studies and Research Findings
A notable study conducted on similar thiazole derivatives highlighted their potential in treating fungal infections. The research provided insights into structure-activity relationships (SAR) that can guide future synthesis efforts aimed at enhancing antifungal efficacy.
Example Case Study
In a comparative study involving various thiazolo[3,2-b][1,2,4]triazole derivatives:
- Researchers synthesized multiple analogs and assessed their biological activities.
- The results indicated that modifications to the piperazine ring significantly influenced antifungal potency.
This emphasizes the importance of targeted structural modifications to optimize biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
